6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate
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Overview
Description
6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxo group (a carbonyl group) and an allyloxy group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate typically involves the esterification of hexanoic acid with allyl alcohol, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The oxidation step can be achieved using reagents like potassium permanganate or chromium trioxide under controlled conditions to ensure the selective formation of the oxo group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The allyloxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and other interactions, while the allyloxy group can undergo reactions that modify its structure and activity. These interactions can influence various biochemical pathways and processes, making the compound of interest in medicinal chemistry and biochemistry.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]: Similar in structure but with a benzoic acid moiety.
(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate:
Uniqueness
6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties
Properties
IUPAC Name |
6-oxo-6-prop-2-enoxyhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-7-13-9(12)6-4-3-5-8(10)11/h2H,1,3-7H2,(H,10,11)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWANNYVQEQHQGK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCCCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O4- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725290 |
Source
|
Record name | 6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10441-93-7 |
Source
|
Record name | 6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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